molecular formula C13H19NO5 B12172108 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

Cat. No.: B12172108
M. Wt: 269.29 g/mol
InChI Key: OFKFUZZPDNRMBL-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a pyranone ring, and hydroxymethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one typically involves a Mannich reaction. This reaction involves the condensation of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions include the use of ethanol and chloroform as solvents, and the reaction is carried out at room temperature. The product is obtained as a brownish-yellow powder with a yield of 73% .

Industrial Production Methods

This method is favored due to its ability to enhance the solubility and bioavailability of the resulting compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxymethyl groups and morpholine ring allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and a pyranone ring, which imparts distinct chemical and biological properties. Its enhanced solubility and bioavailability make it a promising candidate for various applications in research and industry .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C13H19NO5/c1-8-4-14(5-9(2)18-8)6-12-13(17)11(16)3-10(7-15)19-12/h3,8-9,15,17H,4-7H2,1-2H3

InChI Key

OFKFUZZPDNRMBL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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